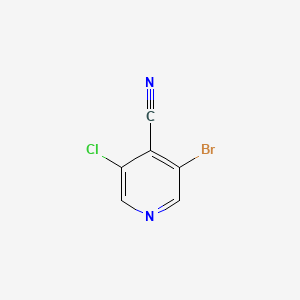

3-broMo-5-chloropyridine-4-carbonitrile

Description

Properties

IUPAC Name |

3-bromo-5-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCKYDNBZYMFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-5-chloropyridine-4-carbonitrile: Properties, Characterization, and Applications

Introduction: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are a privileged scaffold, renowned for their presence in numerous pharmaceuticals and functional materials. 3-bromo-5-chloropyridine-4-carbonitrile is a notable member of this class, presenting a unique combination of reactive functional groups on a pyridine core. Its structure, featuring a nitrile moiety flanked by two distinct halogens (bromine and chlorine), offers a rich platform for regioselective chemical modifications.

This guide provides a comprehensive technical overview of 3-bromo-5-chloropyridine-4-carbonitrile (CAS No. 1335052-66-8), designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, outline robust analytical protocols for its characterization, discuss its synthetic considerations, and explore its potential as a strategic building block in the design of novel chemical entities. The insights provided herein are grounded in established chemical principles and analytical standards to ensure both scientific accuracy and practical utility.

Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its identity and summarize its key physical properties. These parameters govern its behavior in experimental settings, from reaction conditions and solubility to purification and storage.

Chemical Structure and Identifiers

The unique arrangement of functional groups in 3-bromo-5-chloropyridine-4-carbonitrile is central to its reactivity and utility.

Caption: 2D Structure of 3-bromo-5-chloropyridine-4-carbonitrile.

Summary of Physicochemical Data

The following table consolidates the key identifiers and calculated properties for 3-bromo-5-chloropyridine-4-carbonitrile. It is important to note that while identifiers like CAS number and molecular formula are definitive, experimental values for properties such as melting and boiling points are not widely published and require empirical determination.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-chloropyridine-4-carbonitrile | - |

| CAS Number | 1335052-66-8 | [1] |

| Molecular Formula | C₆H₂BrClN₂ | |

| Molecular Weight | 217.45 g/mol | Calculated |

| Appearance | White to off-white solid (Typical) | Supplier Data |

| Melting Point | Not reported; requires experimental determination. | - |

| Boiling Point | Not reported; requires experimental determination. | - |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMSO. Sparingly soluble in water. | Inferred |

Analytical Characterization: A Validated Approach

Accurate structural confirmation and purity assessment are non-negotiable in scientific research. This section provides validated, step-by-step protocols for the analysis of 3-bromo-5-chloropyridine-4-carbonitrile using standard laboratory techniques. The causality behind each step is explained to provide a deeper understanding of the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, both ¹H and ¹³C NMR would be informative.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The structure possesses two aromatic protons which are expected to appear as distinct signals.

-

H-2: Expected as a singlet around δ 8.6-8.8 ppm.

-

H-6: Expected as a singlet around δ 8.8-9.0 ppm. The exact chemical shifts are influenced by the combined electronic effects of the halogens and the nitrile group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): Six distinct carbon signals are anticipated.

-

Pyridine Carbons (C2, C3, C4, C5, C6): Expected in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative halogens (C3 and C5) and nitrogen will be significantly shifted.

-

Nitrile Carbon (C≡N): Expected as a characteristically sharp, low-intensity signal around δ 115-120 ppm.

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the analyte must be fully dissolved to obtain high-resolution spectra.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and shimmed for the chosen solvent to maximize magnetic field homogeneity and spectral resolution.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

C≡N Stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.[2]

-

C=C/C=N Aromatic Ring Stretches: Multiple sharp bands of variable intensity between 1400-1600 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal; this is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Co-adding multiple scans (e.g., 16) improves the signal-to-noise ratio.

-

Analysis: The resulting spectrum will show absorbance (or transmittance) versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Expected Mass Spectrum: The most critical feature will be the molecular ion peak (M⁺). Due to the presence of two halogen isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks. The relative abundances of these isotopic peaks can be calculated and are a definitive indicator of the elemental formula. For a molecule containing one Br and one Cl, a pattern of four peaks (M, M+2, M+4, M+6) is expected.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This protocol is designed to assess purity and confirm molecular weight.

Caption: Standard workflow for GC-MS analysis of an organic compound.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Column: Use a standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of ~280°C. This ensures separation from any volatile impurities.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess purity. Examine the mass spectrum of the main peak to confirm the molecular weight and compare the isotopic pattern of the molecular ion cluster with the theoretical pattern for C₆H₂BrClN₂.

Synthesis and Reactivity Insights

Understanding the synthesis of 3-bromo-5-chloropyridine-4-carbonitrile provides context for potential impurities and informs its application in further chemical transformations. While specific proprietary syntheses may vary, a plausible route can be designed from commercially available precursors using established heterocyclic chemistry reactions.

Proposed Synthetic Pathway: A common strategy for introducing a nitrile group at the 4-position of a pyridine ring involves the cyanation of a corresponding 4-halopyridine precursor. The precursor itself could be synthesized through halogenation and functional group manipulation of simpler pyridine derivatives. A Sandmeyer-type reaction, starting from an amino precursor, is a classic and reliable method for introducing halogens or a nitrile group onto an aromatic ring.[3]

Caption: A plausible synthetic workflow for pyridine carbonitriles.

Reactivity and Strategic Applications: The true value of this compound for drug developers lies in its potential for selective modification.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine and bromine atoms are subject to displacement by nucleophiles. The relative reactivity can often be controlled by reaction conditions, allowing for sequential additions.

-

Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of other functional groups.

-

Cross-Coupling Reactions: The C-Br and C-Cl bonds are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of complex biaryl or C-N bonds, which are common motifs in pharmaceuticals.[4]

The pyridine ring itself is a key pharmacophore, capable of forming hydrogen bonds and participating in π-stacking interactions with biological targets.[5] The presence of multiple, distinct reactive sites makes 3-bromo-5-chloropyridine-4-carbonitrile an exceptionally versatile building block for creating libraries of novel compounds for high-throughput screening.

Safety, Handling, and Storage

While a specific, comprehensive toxicology profile for 3-bromo-5-chloropyridine-4-carbonitrile is not available, data from structurally related halogenated pyridines and nitriles should be used to guide handling procedures.[6][7]

-

Hazard Classification (Inferred): Likely to be classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-bromo-5-chloropyridine-4-carbonitrile emerges as a highly functionalized heterocyclic compound with significant potential for advanced chemical synthesis. Its well-defined structure, featuring three distinct points for chemical modification—the bromine, the chlorine, and the nitrile—positions it as a valuable intermediate for the construction of complex molecular architectures. While detailed experimental data on its physical properties remain to be broadly published, this guide has provided a robust framework for its analytical characterization based on predictive methods and established protocols. For researchers in drug discovery and materials science, this compound represents not just a molecule, but a platform for innovation, enabling the systematic exploration of chemical space in the pursuit of novel and impactful discoveries.

References

-

Chemsrc. (2025-08-25). 3-Bromo-5-chloropyridine Chemical & Physical Properties. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024-01-01). The Versatile Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. 3-Bromo-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018-08-20). SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Vaddula, B. R., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved from [Link]

-

Enyedy, I. J., et al. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. Retrieved from [Link]

-

UTMB Health Research Expert Profiles. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Retrieved from [Link]

-

J&K Scientific. 3-Bromo-5-chloropyridine-4-carbonitrile, 97%. Retrieved from [Link]

-

PubChem. 3-Bromo-5-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Ningbo Inno Pharmchem Co.,Ltd. (2026-01-06). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Organic Chemistry with Victor. (2023-10-20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

ResearchGate. (2014). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. Retrieved from [Link]

-

SpectraBase. 3-Bromo-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-chloropyridine-4-carbonitrile: A Key Building Block in Modern Chemistry

Abstract: This technical guide provides a comprehensive overview of 3-bromo-5-chloropyridine-4-carbonitrile, a pivotal heterocyclic intermediate. The document details its molecular structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and methods for its spectroscopic characterization. Furthermore, it explores the compound's significant applications, particularly as a versatile scaffold in the field of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the chemical sciences who require a deep technical understanding of this important molecule.

Introduction and Physicochemical Properties

3-Bromo-5-chloropyridine-4-carbonitrile is a polysubstituted aromatic heterocycle of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyridine core functionalized with bromo, chloro, and cyano groups, offers multiple reaction sites. This unique arrangement of electron-withdrawing groups and halogens makes it a highly versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents. The strategic placement of the halogens allows for selective, differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis.

The key physicochemical properties of the parent compound, 3-bromo-5-chloropyridine, are summarized below, providing a foundational understanding for handling and reaction setup.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-chloropyridine | [1] |

| CAS Number | 73583-39-8 | |

| Molecular Formula | C₅H₃BrClN | |

| Molecular Weight | 192.44 g/mol | |

| Appearance | Off-white to light brown solid/powder | [2] |

| Melting Point | 77-82 °C | [3] |

| Boiling Point | 194.7 °C at 760 mmHg | [3] |

Molecular Structure and Analysis

The structure of 3-bromo-5-chloropyridine-4-carbonitrile is defined by a pyridine ring substituted at the 3, 4, and 5 positions. The nitrogen atom and the three electron-withdrawing substituents (bromo, chloro, and cyano) significantly influence the electron density of the aromatic ring, impacting its reactivity. The carbon atoms adjacent to the nitrogen are electron-deficient, while the halogens provide specific sites for metal-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

Caption: 2D structure of 3-bromo-5-chloropyridine-4-carbonitrile.

Synthesis and Mechanistic Considerations

The synthesis of substituted cyanopyridines often involves multi-step sequences. A common and effective strategy for introducing a cyano group onto a pyridine ring is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[4][5] This method is particularly useful for converting an aromatic amine into a nitrile.

The synthesis of 3-bromo-5-chloropyridine-4-carbonitrile can be logically approached from a precursor like 4-amino-3-bromo-5-chloropyridine. The process involves two critical stages: diazotization of the amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[4][6]

Mechanistic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a variety of nucleophiles, including halides and cyanides.[6][7] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HBr), to form a stable aryl diazonium salt. This conversion transforms the amino group into an excellent leaving group (N₂).[8]

-

Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuCN) initiates the core transformation by transferring a single electron to the diazonium salt.[6][9]

-

Radical Formation: This electron transfer results in the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process, generating an aryl radical.[4]

-

Nucleophilic Substitution: The aryl radical then reacts with the copper(II) species, transferring the cyanide nucleophile to the aromatic ring and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[4]

Caption: General workflow for the synthesis via a Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a representative example based on established Sandmeyer reaction principles. Researchers should consult specific literature and perform appropriate safety assessments before implementation.

Materials:

-

4-Amino-3-bromo-5-chloropyridine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-bromo-5-chloropyridine in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C. Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide in water (a small amount of NaCN can be added to aid dissolution and stability).

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN mixture. Vigorous nitrogen evolution will be observed. Causality Note: The Cu(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the cyanide group. The addition must be controlled to manage the rate of gas evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 3-bromo-5-chloropyridine-4-carbonitrile.

-

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validating the successful synthesis of the target compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will be simple, showing two singlets in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the two non-equivalent protons at the C-2 and C-6 positions of the pyridine ring. |

| ¹³C NMR | The spectrum will show six distinct signals: five for the aromatic carbons of the pyridine ring and one for the nitrile carbon (typically δ 115-120 ppm). The carbons attached to the halogens will show characteristic chemical shifts. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), serving as a definitive confirmation of the elemental composition.[1] |

Applications in Drug Development

The true value of 3-bromo-5-chloropyridine-4-carbonitrile lies in its role as a versatile intermediate in the synthesis of high-value compounds, especially pharmaceuticals. The presence of two different halogens allows for selective, sequential cross-coupling reactions, enabling the controlled and directional synthesis of complex molecules.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This molecule can serve as a starting point for building substituted pyridines that are key components of ATP-competitive inhibitors for various kinases involved in oncology and inflammatory diseases.

-

Synthesis of Polysubstituted Pyridines: It is an excellent precursor for creating pyridines with diverse substitution patterns.[10] The bromine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for a stepwise functionalization. For example, a Suzuki coupling can be performed at the 3-position (bromo), followed by a subsequent coupling or nucleophilic substitution at the 5-position (chloro).

-

Precursor for Fused Heterocycles: The nitrile and halogen functionalities can be used to construct fused ring systems, such as pyrido[4,3-d]pyrimidines or thienopyridines, which are common scaffolds in medicinal chemistry.[10]

The strategic use of halogenated intermediates like this is a key theme in modern drug discovery, as chlorine-containing molecules represent a significant portion of FDA-approved drugs.[11]

Safety and Handling

As with many halogenated and nitrile-containing organic compounds, 3-bromo-5-chloropyridine-4-carbonitrile and its precursors should be handled with care.

-

Hazards: The parent compound, 3-bromo-5-chloropyridine, is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[3]

References

-

Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]

-

Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Ullah, F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

Watson International. (n.d.). 4-(Trifluoromethyl)nicotinonitrile CAS 13600-43-6. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

- Katritzky, A. R., et al. (2005).

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. (n.d.). SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

Sources

- 1. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloropyridine-4-carbonitrile

Abstract

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of 3-bromo-5-chloropyridine-4-carbonitrile, a key heterocyclic building block for drug discovery and agrochemical development. The strategic importance of this molecule lies in its unique substitution pattern, which offers multiple points for further chemical modification. This document outlines a robust and efficient two-step synthetic pathway, beginning from a commercially available starting material. The chosen strategy relies on fundamental, well-established organic reactions, ensuring reproducibility and scalability. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present the workflow in a clear, logical format designed for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Halogenated and cyanated pyridines, in particular, serve as versatile intermediates. The target molecule, 3-bromo-5-chloropyridine-4-carbonitrile, is of significant interest due to its trifunctional nature. The bromine, chlorine, and nitrile groups each offer distinct reactivity profiles:

-

The bromo and chloro substituents are excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon and heteroatom substituents.[1]

-

The nitrile (cyano) group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic systems.

This multi-faceted reactivity makes the title compound a valuable precursor for generating diverse molecular libraries aimed at identifying novel therapeutic agents and high-performance agrochemicals.[2]

Retrosynthetic Analysis and Strategy Selection

A direct, single-step synthesis of 3-bromo-5-chloropyridine-4-carbonitrile from a simple pyridine precursor is synthetically challenging due to issues with regioselectivity. Therefore, a multi-step approach is necessary. Our retrosynthetic analysis identifies a robust pathway predicated on the reliable and high-yielding Sandmeyer reaction.

The key disconnection is at the C4-CN bond, suggesting a 4-aminopyridine precursor. This leads to the following proposed synthetic route:

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-bromo-5-chloropyridine-4-carbonitrile

This technical guide provides a comprehensive analysis of the expected spectral data for 3-bromo-5-chloropyridine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles and experimental considerations for researchers, scientists, and professionals in drug development. The content herein is a synthesis of established spectroscopic principles and data from analogous compounds, offering a robust predictive framework in the absence of publicly available experimental spectra for this specific molecule.

Molecular Structure and Its Spectroscopic Implications

3-bromo-5-chloropyridine-4-carbonitrile possesses a unique substitution pattern on the pyridine ring that dictates its spectral characteristics. The presence of two halogen atoms (bromine and chlorine), a nitrile group, and the pyridine nitrogen atom creates a distinct electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding this structure is paramount to interpreting its spectral fingerprint.

Caption: Molecular structure of 3-bromo-5-chloropyridine-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-bromo-5-chloropyridine-4-carbonitrile, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Considerations: The pyridine ring has two remaining protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the halogens, and the nitrile group. The proton at position 2 will be deshielded by the adjacent nitrogen, while the proton at position 6 will also be influenced by the nitrogen. The electronegativity of the substituents and their positions will cause the signals to appear in the aromatic region, typically downfield.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | Singlet (s) |

| H-6 | 8.6 - 8.8 | Singlet (s) |

Rationale: The absence of adjacent protons for both H-2 and H-6 will result in singlet signals. The exact chemical shifts are estimations based on data for similar halogenated and nitrile-substituted pyridines. The proton at C2 is expected to be slightly more downfield due to the anisotropic effect of the nitrile group at C4.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3-bromo-5-chloropyridine-4-carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic distribution in the ring. The carbon of the nitrile group will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the halogens (C-3 and C-5) will be influenced by their electronegativity and heavy atom effects.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

| C≡N | 115 - 120 |

Rationale: The chemical shifts are predicted based on known substituent effects on the pyridine ring. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon bearing the nitrile group (C-4) will also be significantly downfield. The carbon attached to bromine (C-3) is expected to be more upfield compared to the carbon attached to chlorine (C-5) due to the heavy atom effect of bromine.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-bromo-5-chloropyridine-4-carbonitrile will be characterized by vibrations of the pyridine ring, the C-H bonds, the C-halogen bonds, and the nitrile group.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Weak to Medium |

| C≡N (nitrile) | 2220 - 2240 | Sharp, Medium |

| C=N, C=C (ring) | 1550 - 1600 | Medium to Strong |

| C-Cl | 700 - 800 | Strong |

| C-Br | 500 - 600 | Strong |

Rationale: The nitrile stretch is a very characteristic and sharp peak. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The pyridine ring vibrations (C=N and C=C stretching) will appear in the 1550-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

| Ion | Predicted m/z | Comments |

| [M]⁺ | 218, 220, 222 | Molecular ion with isotopic pattern for Br and Cl |

| [M-Br]⁺ | 139, 141 | Loss of a bromine radical |

| [M-Cl]⁺ | 183, 185 | Loss of a chlorine radical |

| [M-CN]⁺ | 192, 194, 196 | Loss of a nitrile radical |

Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would involve the loss of the halogen atoms or the nitrile group.

Caption: Predicted fragmentation pathways in mass spectrometry.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) may be used to observe the protonated molecule [M+H]⁺.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation patterns.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-bromo-5-chloropyridine-4-carbonitrile. By understanding the principles behind each technique and the influence of the molecule's unique structure, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. While this document is based on sound scientific principles and data from analogous compounds, experimental verification is the ultimate standard for structural confirmation.

References

This document is a predictive guide based on established spectroscopic principles. As such, direct literature references for the experimental data of the title compound are not available. The predictions are derived from general principles of spectroscopy and data from structurally related compounds found in chemical databases.

Navigating the Solubility Landscape of 3-bromo-5-chloropyridine-4-carbonitrile: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 3-bromo-5-chloropyridine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the current gap in publicly available, quantitative solubility data for this specific compound, this document shifts focus from reporting pre-existing values to empowering researchers with the foundational knowledge and practical methodologies required to predict and experimentally determine its solubility in a range of organic solvents. By understanding the interplay of molecular structure and solvent properties, scientists can optimize reaction conditions, purification processes, and formulation development.

Understanding the Molecule: Structural and Physicochemical Properties

3-bromo-5-chloropyridine-4-carbonitrile is a polysubstituted aromatic heterocycle. Its solubility behavior is dictated by the combined electronic and steric effects of its constituent functional groups: the pyridine ring, a bromine atom, a chlorine atom, and a nitrile group.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for potential hydrogen bonding with protic solvents. However, the aromatic nature of the ring contributes to nonpolar characteristics.

-

Halogen Substituents (Bromo and Chloro): The electronegative bromine and chlorine atoms enhance the molecule's polarity and create localized dipoles. These groups can participate in dipole-dipole interactions with polar solvents.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor. This functional group significantly influences the molecule's overall polarity and its potential to dissolve in polar solvents.

A comprehensive understanding of these features is the first step in predicting how 3-bromo-5-chloropyridine-4-carbonitrile will interact with different solvent environments. The general principle of "like dissolves like" serves as a valuable initial guide; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1][2]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical considerations can guide solvent selection and experimental design. The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions.

Solvent-Solute Interactions:

The following diagram illustrates the potential intermolecular forces at play when 3-bromo-5-chloropyridine-4-carbonitrile is introduced to different classes of organic solvents.

Caption: Predicted intermolecular interactions between 3-bromo-5-chloropyridine-4-carbonitrile and different solvent classes.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols provide a systematic approach to determining the solubility of 3-bromo-5-chloropyridine-4-carbonitrile.

Qualitative Solubility Assessment

This initial screening method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

3-bromo-5-chloropyridine-4-carbonitrile

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of 3-bromo-5-chloropyridine-4-carbonitrile to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations in a data table.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

3-bromo-5-chloropyridine-4-carbonitrile

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

The following diagram outlines the workflow for the shake-flask method.

Caption: Experimental workflow for the quantitative determination of solubility using the shake-flask method.

Detailed Steps:

-

Add an excess amount of 3-bromo-5-chloropyridine-4-carbonitrile to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC with UV detection, to determine the concentration of 3-bromo-5-chloropyridine-4-carbonitrile.

-

Calculate the solubility from the concentration and the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | 25 | |||

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetone | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Water | 25 |

Safety and Handling

3-bromo-5-chloropyridine-4-carbonitrile and many organic solvents pose potential health and safety risks. It is imperative to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.[3][4][5]

General Handling Precautions:

-

Avoid inhalation of dust and vapors.[4]

-

Prevent contact with skin and eyes.[3]

-

Keep away from heat, sparks, and open flames.[4]

-

Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- PubChem. (n.d.). 3-Bromo-4-chloropyridine.

- Khan Academy. (n.d.). Solubility of organic compounds.

- PubChem. (n.d.). 3-Bromo-5-chloropyridine.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-chloropyridine 97%.

- SAFETY DATA SHEET - 3-Bromopyridine. (2025, December 18).

- SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine. (2018, August 20).

- TCI Chemicals. (2025, April 1). SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.

- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.

- Guidechem. (n.d.). What is 3-Bromo-5-chloropyridine and its Applications?

- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.

Sources

An In-Depth Technical Guide to the Safe Handling of 3-bromo-5-chloropyridine-4-carbonitrile

Abstract: This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-bromo-5-chloropyridine-4-carbonitrile (CAS No. 1335052-66-8) for researchers, scientists, and drug development professionals. Due to the absence of comprehensive, publicly available toxicological data for this specific compound, this document establishes a robust safety protocol based on the principle of chemical analogy, deriving hazard assessments from the well-documented profiles of its core structural components: halogenated pyridines and aromatic nitriles. The protocols herein are designed to be self-validating, emphasizing a conservative approach to mitigate risks associated with this novel chemical entity.

Section 1: Compound Identification and Hazard Analysis by Analogy

3-bromo-5-chloropyridine-4-carbonitrile is a poly-functionalized heterocyclic compound. Its structure incorporates a pyridine ring, two different halogen substituents (bromo and chloro), and a nitrile group. While specific toxicological data for this molecule is limited, a rigorous hazard assessment can be constructed by examining its constituent chemical classes.[1]

1.1 The Precautionary Principle: Acknowledging Data Scarcity

As of the date of this publication, a comprehensive Safety Data Sheet (SDS) detailing the specific toxicological properties of 3-bromo-5-chloropyridine-4-carbonitrile is not widely available from commercial suppliers or regulatory databases.[2][3] Therefore, all handling procedures must be governed by the precautionary principle. This compound must be treated as if it is highly hazardous , based on the known profiles of its structural analogs.

1.2 Hazard Assessment by Structural Analogy

The primary analogs for this assessment are 3-bromo-5-chloropyridine (representing the di-halogenated pyridine core) and pyridine-4-carbonitrile (representing the cyanopyridine functionality).

-

Analog 1: 3-Bromo-5-chloropyridine (CAS 73583-39-8) : This compound is known to be acutely toxic if swallowed, to cause serious eye damage and skin irritation, and to cause respiratory irritation.[4][5] Its hazard classification points to significant local and systemic toxicity.

-

Analog 2: Pyridine-4-carbonitrile (4-Cyanopyridine, CAS 100-48-1) : Cyanopyridines are recognized as hazardous materials, being harmful upon inhalation, skin contact, or ingestion.[6][7] The nitrile functional group presents a potential for metabolic release of cyanide, a potent systemic toxin, although the metabolic fate of this specific molecule is uncharacterized.

Based on this composite analysis, 3-bromo-5-chloropyridine-4-carbonitrile should be presumed to be:

-

Acutely Toxic by oral, dermal, and inhalation routes.

-

A Severe Eye Irritant with the potential for causing serious eye damage.

-

A Skin Irritant with potential for dermal absorption.

-

A Respiratory Tract Irritant .

The combination of bromine and chlorine on the pyridine ring may also confer additional, uncharacterized toxicological properties.[8][9]

Section 2: Physicochemical Properties and Hazard Summary

A summary of the available and inferred data is critical for risk assessment and the design of safe experimental conditions.

| Property | Value / Inferred Hazard | Source / Rationale |

| CAS Number | 1335052-66-8 | [3] |

| Molecular Formula | C₆H₂BrClN₂ | Calculated |

| Molecular Weight | 219.46 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on related structures like 3-bromo-5-chloropyridine (m.p. 77-81 °C).[4] |

| GHS Hazard Statements (Presumed) | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | Synthesized from analogs 3-bromo-5-chloropyridine and various cyanopyridines.[4][10][11][12] |

| GHS Pictograms (Presumed) | Skull and Crossbones, Corrosion, Exclamation Mark | Inferred from presumed H-statements. |

| Signal Word (Presumed) | Danger | Inferred from presumed H-statements.[4] |

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is mandatory before any experimental work begins. The causality behind this workflow is to ensure that hazards are identified, risks are evaluated, and robust control measures are implemented before the chemical is handled, thereby creating a self-validating safety system.

Section 4: Standard Operating Protocol (SOP) for Handling

This protocol is designed to provide a verifiable system of safety for handling gram-scale quantities of 3-bromo-5-chloropyridine-4-carbonitrile.

4.1 Required Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, MUST be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates.[13]

-

Ventilated Enclosure: For operations involving larger quantities or with a high potential for dust generation, a ventilated balance enclosure or powder containment hood should be used for weighing.

4.2 Required Personal Protective Equipment (PPE)

-

Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contact with the material. Nitrile provides good resistance to a range of chemicals but should be considered splash protection only.[7]

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[14]

-

Face Protection: A full-face shield must be worn over safety goggles when there is any risk of splash or energetic reaction.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

-

Respiratory Protection: While the fume hood is the primary control, a risk assessment for specific high-energy procedures (e.g., sonication, rapid stirring of powders) may indicate the need for a NIOSH-approved respirator with P100 (particulate) cartridges.

4.3 Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within a fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.

-

Pre-weighing: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood. Ensure a chemical waste container is prepared and labeled.

-

Weighing & Transfer:

-

Don the required PPE (double gloves, goggles, lab coat).

-

Carefully open the reagent container inside the hood. Avoid creating dust clouds.

-

Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

-

If transferring to a vessel with a narrow opening, use a powder funnel.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise with cooling.

-

Post-Handling:

-

Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

-

Wipe down the spatula and any other contaminated reusable equipment with a suitable solvent-dampened cloth (e.g., ethanol/isopropanol), placing the used cloth in the solid waste container.

-

Wipe down the work surface within the fume hood.

-

Remove the inner gloves and wash hands thoroughly with soap and water.[14]

-

Section 5: Emergency Protocols

Rapid and correct response to an exposure or spill is critical. The following decision tree outlines the immediate actions required.

Key Emergency Actions (Expanded):

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with a directed stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.[13]

-

Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[10]

Section 6: Storage and Disposal

6.1 Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

The appropriate storage class is likely 6.1C (Combustible, acute toxic Cat. 3).[4]

6.2 Disposal

-

All waste, including contaminated PPE, disposable labware, and residual chemical, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not dispose of this material down the drain or in regular trash.

-

Disposal must be handled by trained personnel through an approved environmental health and safety (EHS) program, following all local, state, and federal regulations.[14]

References

-

Pyridine-4-Carbonitrile: A Closer Look at Supply, Safety, and Industrial Value. (n.d.). Retrieved from XINGTAI LABOTOP TRADING CO., LTD. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). National Institutes of Health (NIH). [Link]

-

Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine. (2018). Acros PharmaTech Limited. [Link]

-

Pyridine-3,4-dicarbonitrile - Hazardous Agents. (n.d.). Haz-Map. [Link]

-

Safety Data Sheet: Fenitrothion in Acetonitrile. (2020). C.P.A. Chem Ltd. [Link]

-

Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). (2011). National Toxicology Program. [Link]

-

Hazard Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. [Link]

-

Safety Data Sheet: Paraffin. (2025). Carl ROTH. [Link]

-

Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. (2014). PubMed. [Link]

-

Toxicity Studies of o-Chloropyridine Administered Dermally and in Drinking Water. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

-

3-Bromo-5-chloro-pyridine. (n.d.). Oakwood Chemical. [Link]

-

Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans. (2012). PubMed. [Link]

Sources

- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chloroisonicotinonitrile | CymitQuimica [cymitquimica.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-Bromo-5-chloropyridine 97 73583-39-8 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Pyridine-4-Carbonitrile Supplier in China [nj-finechem.com]

- 7. fishersci.com [fishersci.com]

- 8. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Pyridine-3,4-dicarbonitrile - Hazardous Agents | Haz-Map [haz-map.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

The Strategic Utility of 3-Bromo-5-chloropyridine-4-carbonitrile: A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-bromo-5-chloropyridine-4-carbonitrile, a highly functionalized heterocyclic compound poised for significant applications in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document leverages established principles of pyridine chemistry to elucidate its synthetic accessibility, predict its reactivity, and explore its potential as a versatile building block. By examining the distinct roles of the bromo, chloro, and nitrile functionalities, we present a forward-looking perspective on its application in the rational design of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the unique chemical architecture of polysubstituted pyridines.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of contemporary medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and the structural diversity achievable through substitution.[1] The introduction of multiple, distinct functional groups onto the pyridine core, as seen in 3-bromo-5-chloropyridine-4-carbonitrile, creates a molecule with a rich and nuanced reactivity profile, offering a powerful platform for the synthesis of complex molecular architectures.[1]

This guide will focus on the untapped potential of 3-bromo-5-chloropyridine-4-carbonitrile. We will begin by proposing a logical synthetic strategy, followed by a detailed exploration of its predicted chemical reactivity. Finally, we will delineate promising avenues for its application, with a particular emphasis on the design of targeted therapeutic agents.

Proposed Synthesis of 3-Bromo-5-chloropyridine-4-carbonitrile

A potential synthetic pathway could involve the following key transformations:

-

Halogenation of a Pyridine Precursor: Introduction of bromine and chlorine onto the pyridine ring. This can be achieved through various methods, including electrophilic halogenation. The regioselectivity of these reactions is crucial and often directed by existing substituents.[5]

-

Introduction of the Nitrile Group: The cyano group can be introduced through several methods, such as Sandmeyer-type reactions from an amino precursor or by nucleophilic substitution.[6]

A logical, albeit hypothetical, synthetic workflow is presented below.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Dihalopyridine Intermediate

This step would likely involve the controlled halogenation of a suitable pyridine derivative. The precise starting material and reagents would be chosen to ensure the desired 3-bromo-5-chloro substitution pattern.

Step 2: Introduction of the 4-Cyano Group

From a suitable dihalopyridine intermediate, the introduction of the nitrile group at the 4-position could potentially be achieved through a nucleophilic aromatic substitution reaction or via a transition-metal-catalyzed cyanation reaction.

The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual synthetic workflow for 3-bromo-5-chloropyridine-4-carbonitrile.

Predicted Reactivity and Chemical Properties

The reactivity of 3-bromo-5-chloropyridine-4-carbonitrile is dictated by the interplay of its three distinct functional groups on the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, influencing the reactivity of the substituents.[7]

| Functional Group | Position | Predicted Reactivity | Potential Transformations |

| Bromo | 3 | Susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8][9][10][11] | Introduction of aryl, heteroaryl, alkyl, and amino groups. |

| Chloro | 5 | Amenable to nucleophilic aromatic substitution (SNAr) reactions, though potentially less reactive than a halogen at the 2- or 4-position.[7][12][13][14] | Introduction of nucleophiles such as amines, alcohols, and thiols. |

| Nitrile | 4 | Can undergo hydrolysis to a carboxylic acid or amide, reduction to an amine, or react with organometallic reagents.[15][16][17] | Conversion to other key functional groups for further derivatization. |

The differential reactivity of the bromo and chloro substituents presents an opportunity for selective, sequential functionalization, a highly valuable strategy in combinatorial chemistry and lead optimization.

Orthogonal Reactivity: A Gateway to Molecular Diversity

The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle.[8] This allows for the selective functionalization of the 3-position via a Suzuki or similar coupling reaction, leaving the 5-chloro substituent intact for subsequent modification through nucleophilic aromatic substitution.

Caption: Sequential functionalization of 3-bromo-5-chloropyridine-4-carbonitrile.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from 3-bromo-5-chloropyridine-4-carbonitrile are highly relevant to modern drug discovery. The pyridine-4-carbonitrile scaffold, in particular, is a known pharmacophore in various therapeutic areas.[18]

Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyridine core.[19] The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases. The nitrile group can also serve as a key hydrogen bond acceptor.

The general structure of a kinase inhibitor often involves a heterocyclic core that anchors the molecule in the hinge region of the kinase, with side chains extending into hydrophobic pockets. 3-Bromo-5-chloropyridine-4-carbonitrile provides an ideal starting point for the synthesis of such molecules.

Caption: Binding model of a hypothetical kinase inhibitor.

Other Therapeutic Areas

Beyond oncology, substituted pyridines have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[20] The versatility of 3-bromo-5-chloropyridine-4-carbonitrile as a synthetic intermediate makes it a valuable tool for generating libraries of novel compounds for screening against a wide array of biological targets.

Conclusion

3-Bromo-5-chloropyridine-4-carbonitrile represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. While direct experimental data remains scarce, a thorough analysis of the reactivity of its constituent functional groups allows for the rational design of synthetic strategies and the prediction of its utility in various applications. Its potential for selective, orthogonal functionalization makes it a particularly attractive scaffold for the construction of diverse molecular libraries. For researchers in drug discovery and materials science, this molecule offers a gateway to novel chemical entities with tailored properties. As the demand for sophisticated molecular architectures continues to grow, the strategic importance of highly functionalized heterocyclic intermediates like 3-bromo-5-chloropyridine-4-carbonitrile will undoubtedly increase.

References

-

Pyridine-4-carbonitrile - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 15, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 15, 2026, from [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). ACS Catalysis. Retrieved January 15, 2026, from [Link]

-

Methods for installing a nitrile group on a pyridine ring. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021, February 1). Morressier. Retrieved January 15, 2026, from [Link]

-

Nitriles in organic synthesis: Synthesis of polyfunctionally substituted pyridine and benzene derivatives. (n.d.). Africa Research Connect. Retrieved January 15, 2026, from [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2016). Crystal Growth & Design. Retrieved January 15, 2026, from [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). RSC Advances. Retrieved January 15, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved January 15, 2026, from [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Conversion of nitrile to other functional groups. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A review on the medicinal importance of pyridine derivatives. (2016, October 17). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

-

Synthesis of polysubstituted pyridines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2014). Organic Letters. Retrieved January 15, 2026, from [Link]

-

20.7 Chemistry of Nitriles. (n.d.). OpenStax. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). Molecules. Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

4-Pyridinecarbonitrile. (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2021). RSC Advances. Retrieved January 15, 2026, from [Link]

-

The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. (2022, November 30). Frontiers in Astronomy and Space Sciences. Retrieved January 15, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. (2021, January 13). Journal of Chemical Information and Modeling. Retrieved January 15, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2020). International Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

pyridine-4-carbonitrile. (n.d.). Stenutz. Retrieved January 15, 2026, from [Link]

-

The Versatile Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Materials. Retrieved January 15, 2026, from [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020, October 7). European Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2020). ChemRxiv. Retrieved January 15, 2026, from [Link]

-

Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 15. researchgate.net [researchgate.net]

- 16. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 17. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

Introduction: The Electronic Landscape of a Highly Functionalized Pyridine

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Bromo-5-chloropyridine-4-carbonitrile

3-Bromo-5-chloropyridine-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility stems from a densely functionalized pyridine core, where the interplay of substituents creates a unique electronic environment that dictates the reactivity of each functional group. This guide focuses specifically on the chemical transformations of the nitrile (-C≡N) group, a versatile moiety whose reactivity is profoundly modulated by the electronic characteristics of the substituted pyridine ring.